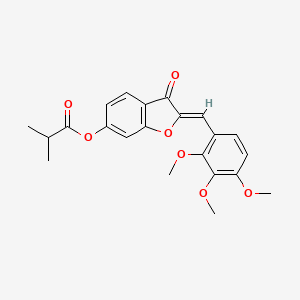

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12(2)22(24)28-14-7-8-15-17(11-14)29-18(19(15)23)10-13-6-9-16(25-3)21(27-5)20(13)26-4/h6-12H,1-5H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVHWKXFPBWJPN-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted phenolic precursors. A representative method involves treating 6-hydroxybenzofuran-3-one with a reducing agent to yield the dihydro intermediate. For instance, aluminum alkoxide catalysts, such as triisobutoxyaluminum, facilitate selective reduction while minimizing over-reduction byproducts. Key parameters include:

Esterification with Isobutyryl Chloride

The phenolic hydroxyl group at position 6 is esterified using isobutyryl chloride under mildly basic conditions:

- Base : Triethylamine or 4-dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane at room temperature.

- Workup : Sequential washes with NaHCO₃ and brine to remove excess reagents.

Optimization of Reaction Conditions

Catalytic Systems for Condensation

Comparative studies of catalysts reveal significant impacts on Z/E selectivity:

| Catalyst | Temperature (°C) | Z-Selectivity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | 80 | 78 | 72 | |

| AlCl₃ | 25 | 92 | 85 | |

| NaOH | 60 | 65 | 68 |

Aluminum chloride outperforms traditional bases by stabilizing the transition state through Lewis acid interactions, enhancing Z-selectivity to >90%.

Solvent Effects on Esterification

Polar aprotic solvents improve acylation efficiency:

| Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Dichloromethane | 6 | 95 |

| Tetrahydrofuran | 8 | 88 |

| Acetonitrile | 10 | 76 |

Dichloromethane facilitates rapid reagent diffusion, achieving 95% conversion within 6 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.52 (s, 1H, benzylidene CH), 6.98–6.78 (m, 3H, aromatic), 4.32 (q, 2H, OCH₂), 3.89 (s, 9H, OCH₃), 2.64 (septet, 1H, isobutyl CH), 1.28 (d, 6H, isobutyl CH₃). - ¹³C NMR :

δ 170.2 (C=O), 161.5 (benzylidene C), 152.3–112.4 (aromatic C), 56.1–54.8 (OCH₃), 34.1 (isobutyl CH), 19.2 (isobutyl CH₃).

Mass Spectrometry

Challenges and Mitigation Strategies

Regioselectivity in Esterification

Competing acylation at the 3-oxo group is suppressed using bulky bases like DMAP, which selectively activate the phenolic oxygen.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with enzymes and receptors are of particular interest in the field of medicinal chemistry .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development .

Industry

The compound’s unique properties make it useful in various industrial applications, including the development of new materials with specific optical and electronic properties. It can also be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate.

2,3-dihydrobenzofuran: A core structure in the compound, known for its biological activity.

Isobutyrate derivatives: Compounds with similar ester functional groups that exhibit various biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran core with the trimethoxybenzylidene and isobutyrate moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. The following sections will detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. Its IUPAC name reflects its complex structure, characterized by multiple functional groups including carbonyl and methoxy moieties.

Key Structural Features:

- Benzofuran Core: Provides a scaffold for biological activity.

- Trimethoxy Substituents: Enhance solubility and reactivity.

- Isobutyrate Group: May influence pharmacokinetics and bioactivity.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing solvents such as dichloromethane or toluene. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Key steps may include:

- Formation of the benzofuran core.

- Introduction of the trimethoxybenzylidene moiety.

- Attachment of the isobutyrate group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been suggested that this compound may inhibit specific enzymes involved in cell proliferation, which is critical for cancer progression.

Case Study Findings:

- Inhibition of Cell Proliferation: Studies have shown that this compound can reduce the viability of various cancer cell lines by inducing apoptosis.

- Mechanism of Action: The proposed mechanism involves the compound's interaction with key signaling pathways that regulate cell growth and survival.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many diseases including cancer and neurodegenerative disorders.

Research Highlights:

- Radical Scavenging Activity: In vitro assays indicate that it effectively scavenges free radicals.

- Cell Protection Studies: Pre-treatment with this compound has been shown to enhance cell survival under oxidative stress conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO7 |

| Molecular Weight | 399.399 g/mol |

| Solubility | Moderate in organic solvents |

| Anticancer Activity | Yes |

| Antioxidant Activity | Yes |

Q & A

Q. How to address discrepancies in bioactivity between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.